molecular formula C8H9NO B1585890 3,5-Dimethylisonicotinaldehyde CAS No. 201286-64-8

3,5-Dimethylisonicotinaldehyde

Cat. No. B1585890
Key on ui cas rn: 201286-64-8
M. Wt: 135.16 g/mol
InChI Key: YGGVZAGIBPEDDT-UHFFFAOYSA-N
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Patent
US06303600B1

Procedure details

A stirred solution of 4-bromo-3,5-dimethylpyridine (3.72 g, Reference Example 25) in diethyl ether (50 ml), at −78° C. and under nitrogen, was treated dropwise with n-butyl lithium (0.025 ml, 1.6M). After stirring at −78° C. for 1 hour the resulting homogeneous solution was treated with dry dimethylformamide (6 ml) whilst maintaining the temperature below −65° C. The reaction mixture was allowed to warm to room temperature over 1 hour, then treated with a saturated aqueous solution of ammonium chloride (10 ml), and then extracted twice with ethyl acetate (100 ml). The combined extracts were evaporated to yield an orange oil which was subjected to flash chromatography on silica, eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to afford the title compound (2.3 g) as a semi-solid.
Name
4-bromo-3,5-dimethylpyridine
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)C([C:6]1[CH:14]=[C:13]2C(C(C)=C[N:12]2[CH2:15][C:16]2[CH:21]=CC(OC)=[CH:18][CH:17]=2)=CC=1)=O.C([Li])CCC.CN(C)C=[O:34].[Cl-].[NH4+]>C(OCC)C>[CH3:21][C:16]1[CH:15]=[N:12][CH:13]=[C:14]([CH3:6])[C:17]=1[CH:18]=[O:34] |f:3.4|

Inputs

Step One
Name
4-bromo-3,5-dimethylpyridine
Quantity
3.72 g
Type
reactant
Smiles
CON(C(=O)C1=CC=C2C(=CN(C2=C1)CC1=CC=C(C=C1)OC)C)C
Name
Quantity
0.025 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1 hour the resulting homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below −65° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to yield an orange oil which
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and pentane (1:4, v/v)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=NC=C(C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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